St 587
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15327-38-5 |
|---|---|
Molecular Formula |
C10H10ClF3N4O3 |
Molecular Weight |
326.66 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid |
InChI |
InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4) |
InChI Key |
DESQSCXTLOLOOG-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine St 587 ST-587 |
Origin of Product |
United States |
Pharmacological Characterization of St 587
Adrenergic Receptor Agonist Profile
ST 587 has been characterized as a putative alpha-1 adrenoceptor agonist. nih.govnih.govmedkoo.com Adrenergic receptors, G protein-coupled receptors that bind norepinephrine (B1679862) and epinephrine, are classified into alpha and beta subtypes, with further subdivisions. libretexts.orgmdpi.comtandfonline.com Alpha-1 adrenoceptors are primarily associated with mediating excitatory responses such as smooth muscle contraction. libretexts.orgeur.nl
Alpha-1 Adrenoceptor Engagement and Putative Specificity
Research indicates that this compound engages with alpha-1 adrenoceptors. It is described as a selective alpha-1 adrenoceptor stimulant with lipophilic properties. medkoo.com Studies have investigated its effects in various preparations, including rat aorta and human superficial epigastric arteries and veins, where alpha-1 adrenoceptor-mediated responses are prominent. nih.govnih.gov While considered a putative alpha-1 agonist, its specificity and the precise subtypes (α1A, α1B, α1D) it interacts with can vary depending on the tissue and experimental conditions. nih.govarvojournals.org
Comparative Agonist Potency and Efficacy across Adrenoceptor Subtypes
Comparative studies have assessed the potency and efficacy of this compound relative to other adrenoceptor agonists. In rat small mesenteric artery, which involves α1L-adrenoceptors, this compound demonstrated partial agonism. nih.gov Its potency in causing contraction in this preparation was lower than that of full agonists like noradrenaline and cirazoline, and also lower than other partial agonists like SKF89748-A. nih.gov
In human superficial epigastric arteries and veins, the intrinsic activity of this compound was reported as low, making meaningful comparisons of potency challenging in that specific study. nih.gov This suggests that the efficacy of this compound can be tissue-dependent.
The concept of potency refers to the concentration of a drug required to produce a certain effect, while efficacy relates to the maximal response a drug can produce. karger.com For alpha-1 adrenoceptors, the relationship between agonist affinity and efficacy can vary among different compounds. karger.com
Influence on Cardiac Sympathetic Neurotransmission
This compound has been shown to influence cardiac sympathetic neurotransmission. In pithed normotensive rats, intravenous administration of this compound diminished the heart rate response to electrical stimulation of the cardiac sympathetic nerves. nih.gov This suggests that this compound, as an alpha-1 adrenoceptor agonist, can exert an inhibitory effect on sympathetic neurotransmission in the heart, particularly at relatively high doses. nih.gov This inhibitory effect was not completely suppressed by prazosin (B1663645), an alpha-1 antagonist, suggesting potential complexities in the underlying mechanisms. nih.gov Cardiac sympathetic neurotransmission involves the release of norepinephrine from nerve terminals, which activates adrenoceptors in the heart. ahajournals.orgahajournals.org
Vascular Smooth Muscle Responses and Adrenoceptor Involvement (e.g., Alpha 1L-adrenoceptors)
This compound elicits responses in vascular smooth muscle, consistent with its action on alpha-1 adrenoceptors. In rat small mesenteric artery, this compound causes contraction. nih.gov Studies in this preparation have highlighted the involvement of α1L-adrenoceptors, a pharmacological phenotype often observed in vascular tissue. nih.govfrontiersin.org Prazosin, an alpha-1 adrenoceptor antagonist, antagonized the contractions induced by this compound and other agonists in this tissue, with affinity estimates suggesting the involvement of α1L- rather than α1A-adrenoceptors. nih.gov
In rat aorta, this compound has been used as a partial alpha-1 adrenoceptor stimulant in studies investigating the influence of pre-contraction conditions on vasodilator responses. nih.gov
N-methyl-D-aspartate (NMDA) Receptor System Modulation
Beyond its adrenergic effects, this compound has also been investigated for potential interactions with the N-methyl-D-aspartate (NMDA) receptor system. nih.govpatsnap.comnih.gov NMDA receptors are a type of glutamate (B1630785) receptor crucial for synaptic plasticity and various CNS functions. frontiersin.orgjneurosci.org Their activation requires the binding of glutamate and a co-agonist, such as glycine (B1666218) or D-serine, at the glycine-B binding site. frontiersin.org
Interactions with Glycine-B Binding Sites
Research has explored whether this compound modulates the NMDA receptor system, specifically through interactions with the glycine-B binding site. Studies investigating the effects of this compound, often in conjunction with D-cycloserine (a partial agonist at the glycine-B site), on learning and memory in rats have been conducted. nih.govnih.gov While D-cycloserine directly interacts with the glycine-B site to modulate NMDA receptor function, the interaction of this compound with this site is less direct or characterized. nih.govfrontiersin.org
Studies examining the combined administration of this compound and D-cycloserine have aimed to understand potential interactions between alpha-1 adrenergic and NMDA receptor-mediated mechanisms in cognitive processes. nih.govnih.gov The results from these studies suggest that while this compound and D-cycloserine can individually influence memory or spatial navigation, their combined administration does not necessarily lead to enhanced effects, indicating a lack of direct synergistic interaction at the level of the glycine-B site or a complex interplay between the two systems. nih.govnih.gov this compound is primarily considered an alpha-1 adrenoceptor agonist in these contexts, and its influence on the NMDA system appears to be indirect, possibly through downstream signaling pathways influenced by adrenergic activation, rather than direct binding to the glycine-B site itself. nih.gov
Discriminative Stimulus Properties and Receptor Mediation Analysis
The discriminative stimulus properties of a compound refer to its ability to produce internal states that animals can learn to distinguish from the effects of other drugs or saline. Research utilizing drug discrimination techniques has provided insights into the subjective effects and underlying receptor mechanisms of this compound.
Studies in rats have investigated the discriminative stimulus effects of this compound, particularly in comparison to other psychoactive compounds. In one study, the effects of sertindole, clozapine, cis(Z)-flupentixol, and haloperidol (B65202) on the discriminative stimulus properties of d-amphetamine (a dopamine (B1211576) stimulant), d-LSD (a 5-HT₂ agonist), and this compound (an alpha₁-adrenoceptor agonist) were examined. Sertindole was found to antagonize the effects of d-LSD and this compound, while the effect of d-amphetamine remained unchanged. nih.gov Clozapine preferentially inhibited the stimulus effects of this compound, although it also antagonized d-LSD and d-amphetamine, accompanied by increased reaction times. nih.gov Cis(Z)-flupentixol antagonized the effects of both d-amphetamine and this compound. nih.gov Haloperidol, a typical neuroleptic, only antagonized the effects of d-amphetamine. nih.gov These findings suggest that this compound produces a discriminative stimulus that is distinct from those of dopaminergic or serotonergic agonists and is sensitive to antagonism by certain antipsychotic drugs.
Further analysis aimed to elucidate the receptor mediation of this compound's discriminative stimulus. The selective 5-HT₂ antagonist ketanserin (B1673593) was found to selectively inhibit the effect of d-LSD but not this compound or d-amphetamine. nih.gov The selective alpha₁-adrenoceptor antagonist prazosin partially inhibited the effect of this compound but did not inhibit the effects of d-LSD or d-amphetamine. nih.gov This partial inhibition by prazosin was not enhanced by co-treatment with haloperidol. nih.gov Prazosin also partially substituted for the training dose of this compound, further supporting the involvement of alpha₁-adrenoceptors in the discriminative stimulus effects of this compound. nih.gov
Another study investigating the discriminative stimulus properties of caffeine (B1668208) in rats also included this compound. In this research, 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound), described as an alpha-1 adrenergic receptor agonist, produced caffeine-like discriminative effects. nih.gov Alpha adrenergic receptor blocking drugs, such as phentolamine, prazosin, and yohimbine, dose-dependently and completely blocked the discriminative effects of caffeine and also antagonized the caffeine-like discriminative effects of this compound. nih.gov This further reinforces the role of alpha-adrenergic mechanisms in the discriminative stimulus properties of this compound.
While this compound has been characterized as a selective alpha₁-adrenoceptor agonist, some research indicates it may also possess alpha₂-adrenoceptor blocking properties. medkoo.comnih.gov Studies on the effects of this compound on alpha-adrenoceptors in the bisected rat vas deferens suggest that this compound behaves as a partial agonist of presynaptic alpha₂-adrenoceptors in a specific portion of the vas deferens. oup.com However, it acted as a competitive antagonist of postsynaptic alpha₁-adrenoceptors in another portion, antagonizing the effects of phenylephrine (B352888). oup.com In the epididymal half, this compound was a partial agonist of alpha₁-adrenoceptors. oup.com These findings highlight potential complexities in this compound's interaction with different alpha-adrenoceptor subtypes and their location.
The involvement of alpha-adrenoceptors in the effects of this compound is also supported by studies on hypothermia and fear-motivated behavior in animals. An alpha₁-adrenoceptor agonist, this compound, reduced the hypothermic effect of prazosin and inhibited the decrease in body temperature evoked by certain compounds, suggesting an interaction with mechanisms involved in thermoregulation, potentially mediated by alpha-adrenoceptors. if-pan.krakow.pl In an elevated X-maze model of fear-motivated behavior, alpha₁-adrenoceptor agonists like phenylephrine and this compound decreased the proportion of open arm entries, resembling the effects of putative anxiogenics. scilit.com This suggests a role for alpha₁-adrenoceptors in mediating anxiety-related behaviors, with this compound acting as an agonist in this context.
Although some studies refer to this compound as a selective alpha₁-adrenoceptor stimulator medkoo.com, others indicate it may possess alpha₂-adrenoceptor blocking properties nih.gov. This apparent discrepancy suggests that the activity of this compound may vary depending on the tissue, species, and experimental conditions.
While detailed quantitative data tables specifically focused on the discriminative stimulus properties and receptor binding affinities directly from the search results are limited, the findings consistently point to the involvement of alpha-adrenoceptors, particularly alpha₁, in mediating the discriminative stimulus effects of this compound. The partial antagonism by prazosin and partial substitution for this compound by prazosin in discrimination studies provide key evidence for this. nih.gov
Summary of Receptor Interactions:
| Receptor Subtype | This compound Activity | Evidence Source |
| Alpha₁-adrenoceptor | Agonist (primarily), Partial Agonist, Antagonist | nih.govnih.govmedkoo.comoup.comscilit.com |
| Alpha₂-adrenoceptor | Partial Agonist (presynaptic), Blocking properties | medkoo.comnih.govoup.com |
| 5-HT₂ receptor | No direct interaction in discrimination context | nih.gov |
| Dopamine receptors | No direct interaction in discrimination context | nih.gov |
Further research employing a wider range of selective receptor ligands and varying experimental paradigms would provide a more comprehensive understanding of the complex receptor pharmacology underlying the discriminative stimulus properties of this compound.
Neuropharmacological Investigations of St 587
Influence on Cognitive Function and Memory Processes
Investigations into the effects of ST 587 on cognitive function have primarily centered on its impact on learning and memory in animal models. These studies aim to understand how modulation of alpha-1 adrenoceptors by this compound may affect various cognitive processes.
Spatial Learning and Navigation Abilities in Animal Models
While direct studies specifically utilizing paradigms like the radial arm maze to assess spatial learning and navigation with this compound were not prominently detailed in the available literature, research has explored its effects in other relevant behavioral tasks. One study investigated the effects of this compound on water maze and passive avoidance performance in scopolamine-treated rats, suggesting an interest in its potential to influence spatial and aversive memory processes nih.gov. Further detailed findings specifically on spatial navigation abilities were not available within the provided information.
Performance in Appetitive Behavioral Paradigms (e.g., Radial Arm Maze Tasks)
Specific studies using appetitive behavioral paradigms such as the radial arm maze to evaluate the effects of this compound were not found in the provided search results. However, research using a delayed non-matching to position task in rats, which assesses working memory, indicated that this compound slightly increased choice accuracy at a dose of 100 µg/kg. This effect was interpreted as an improvement in choice accuracy that was non-mnemonic in character, suggesting it did not specifically enhance working memory itself but might have influenced other factors affecting performance wikipedia.org. Higher doses of this compound (300 and 1000 µg/kg) did not significantly affect choice accuracy in this task wikipedia.org.
Studies in Models of Age-Related Cognitive Alterations
This compound has been included in studies investigating pharmacological interventions for age-related cognitive alterations, particularly focusing on memory retention in aged animal models. In studies examining long-term memory retention in old mice, this compound, along with clonidine (B47849) (another alpha noradrenergic agonist), failed to enhance retention at doses that were optimal for improving retention in young mice. This suggests that the response to alpha noradrenergic agonists like this compound in aged subjects might differ compared to younger ones, potentially indicating age-related changes in alpha noradrenergic receptor function or related pathways involved in memory consolidation ucsd.eduwikipedia.org.
Interplay with Central Nervous System Neurotransmitter Systems (e.g., Glutamatergic)
This compound is primarily characterized as a selective alpha-1 adrenoceptor agonist wikipedia.orgwikipedia.orgfishersci.canih.govwikipedia.orgnih.gov. Its neuropharmacological effects are largely mediated through this interaction within the central nervous system. While the glutamatergic system is a major excitatory neurotransmitter system crucial for learning, memory, and synaptic plasticity mims.comnih.gov, and is implicated in age-related cognitive decline and neurodegenerative diseases mims.comnih.gov, the provided information does not explicitly detail a direct interplay between this compound and glutamatergic receptors in the context of its cognitive effects.
Effects on General Activity Levels and Behavioral Phenotypes
Research has examined the influence of this compound on general activity levels and various behavioral phenotypes in animal models. Studies in conscious rabbits showed that this compound induced a biphasic electroencephalogram (EEG) effect, characterized by a short period of cortical arousal followed by EEG synchronization, indicative of sedation nih.gov. The duration of both effects increased with increasing doses nih.gov.
In mice, this compound did not increase the exploratory activity of naive animals at doses up to 10 mg/kg subcutaneously wikipedia.org. It was found to reduce hexobarbitone "sleeping" time in a dose-dependent manner, suggesting a general activating or arousal effect that counteracts the sedative effects of hexobarbitone wikipedia.org. This antagonism of hypnotic effects was also observed with ethanol (B145695) in certain mouse strains wikipedia.org. Additionally, this compound was shown to antagonize haloperidol-induced catalepsy in mice in a dose-dependent manner, further indicating an influence on motor behavior and a potential counteraction of sedative or motor-suppressant states wikipedia.org.
Data Tables
| Study Focus | Animal Model | Key Finding(s) | Source |
| EEG Effects | Rabbits | Biphasic effect: initial arousal followed by dose-dependent synchronization. | nih.gov |
| Exploratory Activity | Mice | No increase in exploratory activity at doses up to 10 mg/kg s.c. | wikipedia.org |
| Hexobarbitone Sleeping Time | Mice | Dose-dependent reduction in sleeping time. | wikipedia.org |
| Haloperidol-induced Catalepsy | Mice | Dose-dependent antagonism of catalepsy. | wikipedia.org |
| Ethanol-induced Hypnosis | Mice | Antagonism of hypnotic effect (strain-dependent). | wikipedia.org |
| Memory Retention (Old Mice) | Mice | Failed to enhance retention at doses optimal for young mice. | ucsd.eduwikipedia.org |
| Working Memory (Delayed Non-matching) | Rats | Slight increase in choice accuracy (non-mnemonic) at 100 µg/kg; increased food collection latencies at higher doses. | wikipedia.org |
| Hypothermia Modulation (Interaction Study) | Mice | Inhibited hypothermia induced by certain ligands of 5-HT1A and alpha-adrenoceptors. | fishersci.ca |
Mechanistic Elucidation of St 587 S Biological Actions
Cellular and Molecular Pathways Underlying Pharmacological Effects
The primary pharmacological effects of ST 587 are mediated through its interactions with alpha-adrenergic receptors, particularly the alpha-1 (α1) subtype. medkoo.comnih.govnih.govnih.govsigmaaldrich.com Activation of α1-adrenoceptors by agonists like this compound typically triggers intracellular signaling cascades involving Gq proteins. This coupling leads to the activation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane. aai.org The hydrolysis of PIP2 generates two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). aai.org
IP3 then binds to receptors on the endoplasmic reticulum, prompting the release of stored calcium ions into the cytoplasm. aai.org Concurrently, DAG, in conjunction with increased intracellular calcium levels, activates protein kinase C (PKC). aai.org This activation of the PLC/IP3/DAG/PKC pathway can lead to a variety of cellular responses depending on the tissue, including smooth muscle contraction, which has been observed in vascular preparations treated with this compound. nih.gov Studies have demonstrated that the contractile responses to this compound can be dependent on the availability of extracellular calcium, further supporting the involvement of calcium signaling pathways. nih.gov
Beyond its direct effects on smooth muscle, this compound has been shown to influence neuronal activity and associated behaviors. For instance, it has been reported to antagonize the hypnotic effects of ethanol (B145695) in certain murine models, suggesting an interaction with neurobiological pathways underlying sedation. nih.gov Furthermore, research in aged rats indicated that this compound could improve performance in spatial navigation tasks, pointing towards an influence on cognitive processes and the neural circuits involved in learning and memory. nih.gov These diverse effects underscore the involvement of this compound in modulating complex cellular and molecular events within the nervous system.
Detailed Receptor-Ligand Interactions and Downstream Signaling Cascades
This compound acts as an agonist at α1-adrenoceptors. medkoo.comnih.govnih.govnih.govsigmaaldrich.com The interaction of this compound with these receptors initiates a cascade of intracellular events characteristic of Gq-protein signaling. Upon binding of this compound, the α1-adrenoceptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq protein. The activated Gq subunit then stimulates PLC, leading to the generation of IP3 and DAG from PIP2. aai.org The subsequent increase in intracellular calcium and activation of PKC propagate the signal downstream, ultimately leading to the observed pharmacological effects.
Comparative Analysis of Receptor Activation Profiles with Known Agonists and Antagonists
Comparing the receptor activation profile of this compound with other adrenergic ligands provides valuable insights into its selectivity and relative efficacy. This compound is generally classified as a selective α1-adrenoceptor agonist. medkoo.com
Studies have contrasted the effects of this compound with those of other α1 agonists such as phenylephrine (B352888) and cirazoline. In experiments examining vascular smooth muscle contraction, the sensitivity of responses to calcium channel blockers like nimodipine (B1678889) differed between this compound and cirazoline, a full α1 agonist. nih.gov This suggests potential differences in the efficacy of these agonists or the efficiency of their coupling to downstream signaling pathways, such as calcium influx mechanisms. nih.gov
When compared to α2-adrenoceptor agonists like clonidine (B47849) and B-HT 920, this compound exhibits a distinct profile. Unlike clonidine and B-HT 920, which primarily target α2 receptors nih.govmdpi.comctdbase.org, this compound acts as an α1 agonist and can exert α2 antagonistic effects. medkoo.comnih.gov This contrasts with highly selective α2A agonists such as dexmedetomidine (B676) and guanfacine, which show significantly higher selectivity for α2 receptors over α1 receptors. nih.govacs.orgresearchgate.netnih.gov For instance, dexmedetomidine has a considerably higher α2:α1 selectivity ratio compared to clonidine. nih.govacs.org
The observed α2 blocking properties of this compound, in addition to its α1 agonism, differentiate it from more selective adrenergic agents and likely contribute to its unique pharmacological actions, including its ability to counteract certain effects mediated by α2 adrenoceptors. nih.gov
Preclinical Evaluation and Therapeutic Potential of St 587
Exploration of ST 587 in Specific Disease Models
Preclinical research often involves exploring the effects of a compound in models that mimic aspects of human diseases. For this compound, investigations have included its potential impact on neurological and cognitive disorders, as well as cardiovascular dysfunctions.
Methodological Approaches in St 587 Research
In Vitro Cellular and Subcellular Assays for Receptor Binding and Functional Activity
In vitro studies are fundamental to characterizing the interaction of ST 587 with its target receptors at the cellular and subcellular levels. These assays provide insights into the compound's binding affinity, selectivity, and efficacy.
Receptor binding assays are commonly used to quantify the affinity of this compound for specific adrenoceptor subtypes. This typically involves incubating cell membranes or tissue homogenates containing the receptor of interest with a radiolabeled ligand specific for the receptor subtype and varying concentrations of this compound. The displacement of the radiolabeled ligand by this compound is then measured to determine its binding affinity (expressed as Ki or IC50 values). Studies have identified this compound as a selective alpha-1 adrenoceptor agonist. pic.intcaldic.com
Functional activity assays are employed to assess the downstream effects of this compound binding to its receptors. These assays measure the cellular response elicited by receptor activation. For adrenoceptors, this can involve measuring changes in intracellular signaling pathways (e.g., calcium mobilization, adenylyl cyclase activity) or physiological responses in isolated tissues. For instance, the effect of this compound on smooth muscle contraction in isolated blood vessels, such as canine coronary and femoral arteries or rat arterioles, has been investigated to understand its agonistic activity on alpha-1 adrenoceptors. caldic.com These studies demonstrate that this compound can induce contractions in these tissues, consistent with alpha-1 adrenoceptor activation.
| Assay Type | Objective | Typical Readout | Relevance to this compound Research |
|---|---|---|---|
| Radioligand Binding | Determine receptor binding affinity & selectivity | IC50 or Ki values | Quantifying this compound's affinity for adrenoceptor subtypes |
| Smooth Muscle Contraction | Assess receptor functional activity | Changes in isometric tension or vessel diameter | Demonstrating this compound's agonistic effect on alpha-1 adrenoceptors |
In Vivo Animal Models for Behavioral and Physiological Evaluation
In vivo studies using animal models are crucial for evaluating the systemic effects of this compound and its impact on complex physiological processes and behaviors. These models allow researchers to investigate the compound's efficacy and selectivity in a living system.
Various animal models, particularly rodents like rats, have been utilized in this compound research. These models are chosen based on the specific physiological or behavioral endpoint being investigated. For example, pithed rats, where the central nervous system is destroyed, are used to study the peripheral effects of compounds on blood pressure and heart rate, isolating peripheral receptor-mediated responses. Studies in pithed rats have shown that this compound increases blood pressure, confirming its peripheral alpha-1 adrenoceptor agonistic activity. pic.int
Behavioral models are employed to assess the effects of this compound on behavior modulated by adrenergic systems. The elevated X-maze is one such model used to investigate anxiety-like behavior, where this compound has been shown to decrease relative open-arm entries, suggesting an anxiogenic-like effect, potentially mediated by alpha-1 adrenoceptor activation. Studies in juvenile rats have also explored the effects of this compound on social behaviors like rough-and-tumble play.
Physiological evaluations in vivo extend to examining the influence of this compound on parameters like body temperature. Research has indicated that this compound can inhibit hypothermic effects induced by certain compounds, suggesting interactions with pathways involved in thermoregulation, potentially involving alpha-adrenergic receptors.
| Animal Model | Primary Focus | Observed Effect of this compound | Relevant Adrenoceptor Subtype |
|---|---|---|---|
| Pithed Rat | Peripheral cardiovascular effects | Increased blood pressure | Alpha-1 adrenoceptor |
| Elevated X-Maze | Anxiety-like behavior | Decreased open-arm entries (anxiogenic-like) | Alpha-1 adrenoceptor (putative) |
| Juvenile Rat (Play) | Social behavior (rough-and-tumble play) | Attenuation of play (trend) | Alpha-1 adrenoceptor (putative) |
| Mouse (Hypothermia) | Thermoregulation / interaction with other pathways | Inhibition of certain induced hypothermia | Alpha-adrenergic (putative) |
Biochemical and Biophysical Techniques for Receptor Characterization and Ligand Interactions
Biochemical and biophysical techniques provide in-depth information about the molecular properties of adrenoceptors and how this compound interacts with them.
Biochemical techniques include methods for receptor purification and characterization, allowing for detailed study of receptor structure and function. Ligand binding assays, as mentioned earlier, fall under this category, providing quantitative data on the binding interaction. GTPγS binding assays are another biochemical method used to assess the functional coupling of receptors to G proteins upon ligand binding, providing a measure of receptor activation.
Biophysical techniques offer insights into the dynamic aspects of receptor-ligand interactions and receptor conformation. While specific biophysical studies solely focused on this compound were not prominently found in the search results, techniques commonly applied to study G protein-coupled receptors (GPCRs), the class to which adrenoceptors belong, are relevant. These include fluorescence-based methods like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to study receptor dimerization or interaction with other proteins. Surface Plasmon Resonance (SPR) can be used to measure binding kinetics in real-time. Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the three-dimensional structure of receptors and their complexes with ligands, although obtaining structures of GPCRs with small molecule agonists like this compound can be challenging. These advanced techniques, while not specifically detailed for this compound in the provided sources, represent the methodologies available for a comprehensive biophysical characterization of its receptor interactions.
Analytical Methodologies for Compound Detection and Pharmacological Profiling
Analytical methodologies are essential for the identification, quantification, and metabolic profiling of this compound in research settings. These techniques are crucial for pharmacokinetic and pharmacodynamic studies, ensuring accurate assessment of compound exposure and correlation with observed effects.
Common analytical techniques for small molecule analysis include High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, mass spectrometry). HPLC-MS/MS is particularly valuable for its sensitivity and specificity, enabling the detection and quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used depending on the compound's volatility and stability.
Pharmacological profiling involves using these analytical methods in conjunction with biological assays to understand the relationship between this compound concentration over time and its pharmacological effects. This includes determining parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for interpreting in vivo study results. While specific details on the analytical methods used for this compound detection and profiling were not extensively available in the search results, standard bioanalytical techniques are applied in pharmacological research to support the interpretation of in vitro and in vivo findings.
Q & A
Q. What are the primary pharmacological mechanisms of St 587 in α-adrenoceptor studies?
this compound acts as a partial agonist of presynaptic α2-adrenoceptors and a competitive antagonist of postsynaptic α1-adrenoceptors. In the prostatic portion of rat vas deferens, it enhances twitch responses via α1-adrenoceptors (pA₂ = 8.41 for prazosin antagonism) and partially inhibits responses via α2-adrenoceptors (Emax = 49.5 ± 3.5% inhibition). This dual activity requires careful pharmacological profiling using selective antagonists like prazosin (α1-blocker) and yohimbine (α2-blocker) to isolate mechanisms .
Q. What standardized methodologies are recommended for studying this compound’s effects on neural pathways?
- Tissue preparation : Use bisected rat vas deferens to differentiate prostatic (α1-dominant) and epididymal (α2-dominant) responses.
- Stimulation protocols : Apply field stimulation (e.g., 0.1 Hz frequency) to evoke neurotransmitter release.
- Pharmacological validation : Pre-treat tissues with reserpine to deplete endogenous catecholamines, ensuring observed effects are due to direct receptor interactions .
Q. How can researchers ensure reproducibility in this compound experiments?
- Control groups : Include vehicle controls and reference agonists/antagonists (e.g., phenylephrine for α1, clonidine for α2).
- Data documentation : Report Emax, EC₅₀, and pA₂ values with standard deviations.
- Ethical compliance : Follow institutional guidelines for animal use and data transparency (e.g., ARRIVE 2.0 framework) .
Advanced Research Questions
Q. How do tissue-specific differences in α-adrenoceptor subtypes affect this compound’s activity?
this compound exhibits distinct effects in prostatic vs. epididymal rat vas deferens due to variations in receptor coupling efficiency. For example:
Q. What experimental designs resolve contradictions in this compound’s reported dual agonism/antagonism?
- Step 1 : Use reserpinized animals to eliminate confounding effects of endogenous norepinephrine.
- Step 2 : Apply selective antagonists in a stepwise manner (e.g., prazosin followed by yohimbine) to isolate presynaptic vs. postsynaptic effects.
- Step 3 : Validate findings with radioligand displacement assays to quantify receptor affinity .
Q. How can computational modeling enhance this compound’s pharmacological characterization?
- Molecular docking : Predict binding affinities to α1/α2 subtypes using crystal structures (e.g., PDB IDs 2RH1, 7B77).
- Systems biology : Model stimulus-response coupling efficiency in different tissues to explain efficacy variations.
- Data integration : Cross-reference in vitro results with behavioral assays (e.g., drug discrimination tests in rats) .
Q. What statistical approaches address variability in this compound’s dose-response data?
- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀ and Hill coefficients.
- ANOVA with post hoc tests : Compare Emax values across treatment groups (e.g., this compound ± antagonists).
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
